molecular formula C9H10O3 B1593786 2-Hydroxy-4,6-dimethylbenzoic acid CAS No. 6370-32-7

2-Hydroxy-4,6-dimethylbenzoic acid

Cat. No.: B1593786
CAS No.: 6370-32-7
M. Wt: 166.17 g/mol
InChI Key: OQDPLEDHXOOBPW-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4,6-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4,6-dimethylbenzoic acid using suitable oxidizing agents. Another method includes the methylation of 2-hydroxybenzoic acid (salicylic acid) at the 4 and 6 positions using methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Intermediate in Drug Synthesis: HDMBA is utilized as a crucial intermediate in the synthesis of anti-inflammatory and analgesic agents. Its structural properties allow it to enhance the efficacy of various pharmaceutical formulations .
  • Potential Therapeutic Effects: Research indicates that compounds derived from HDMBA exhibit promising biological activities, including antimicrobial and antioxidant properties .

Case Study:
A study demonstrated that derivatives of HDMBA showed significant cytotoxic activity against cancer cell lines, suggesting its potential in developing anticancer drugs. The IC50 values for these compounds ranged from 0.41 to 2.61 mmol/L against various cell lines, indicating their effectiveness in inhibiting cell proliferation .

Cosmetic Industry

Key Applications:

  • Antioxidant Properties: HDMBA is incorporated into skincare products due to its ability to protect skin from oxidative stress. This property is essential for improving overall skin health and preventing premature aging .
  • Stabilizing Agent: It acts as a stabilizer in cosmetic formulations, enhancing the shelf life and effectiveness of active ingredients.

Agricultural Applications

Key Applications:

  • Herbicides and Pesticides: HDMBA is used in formulating herbicides and pesticides, providing effective solutions for weed and pest control while aiming to minimize environmental impact .
  • Plant Growth Regulators: Research indicates that derivatives of HDMBA can act as growth regulators, promoting healthier plant development.

Food Preservation

Key Applications:

  • Preservative Agent: HDMBA serves as a preservative in food products, extending shelf life while maintaining flavor integrity. Its antioxidant properties help prevent spoilage and degradation of food quality .
  • Flavor Stabilization: It is also used to stabilize flavors in processed foods, ensuring consistent taste over time.

Research and Development

Key Applications:

  • Chemical Reagent: In laboratories, HDMBA is employed as a reagent in various chemical reactions, aiding researchers in the synthesis of new materials and compounds .
  • Biological Studies: Its potential biological activities are under investigation for applications in health sciences, particularly concerning its role in oxidative stress reduction and inflammation modulation .

Comparative Data Table

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalIntermediate for drug synthesisEnhanced drug efficacy; potential therapeutic effects
CosmeticAntioxidant in skincare productsImproved skin health; protection against oxidative stress
AgriculturalHerbicides; plant growth regulatorsEffective pest control; minimal environmental impact
Food PreservationPreservative agentExtended shelf life; flavor stabilization
Research & DevelopmentChemical reagent for synthesisFacilitates new material development

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-dimethylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4,6-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Hydroxy-4,6-dimethylbenzoic acid (HMBA), also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. Despite limited studies, preliminary research indicates that HMBA may possess antifungal, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of HMBA, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H10O3
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 6370-32-7

The structure of HMBA features hydroxyl (-OH) and carboxyl (-COOH) functional groups, which are critical for its biological interactions.

Antifungal Activity

Research has demonstrated that HMBA exhibits antifungal properties against various fungi, particularly Fusarium species. In vitro studies have shown that HMBA can inhibit fungal growth, suggesting its potential application in agricultural and medical settings to combat fungal infections.

Antimicrobial Properties

In addition to antifungal activity, HMBA has been studied for its antimicrobial effects. The compound's ability to modulate biological pathways through interactions with enzymes or receptors is believed to contribute to its antimicrobial efficacy. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of HMBA is attributed to its ability to form hydrogen bonds with molecular targets due to the presence of hydroxyl and carboxyl groups. This interaction can lead to modulation of various physiological pathways, including:

  • Enzyme Inhibition : HMBA may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could bind to cellular receptors, influencing signaling pathways related to inflammation and immune response.

Case Studies and Research Findings

StudyFindings
BenchChem StudyIdentified antifungal potential against Fusarium spp.
Toxicological ProfileSuggested possible applications in medicine and industry
ResearchGate PublicationDiscussed the acidity constant prediction for benzoic acids, highlighting structural influences on biological activity

Notable Research

  • Antifungal Testing : A study conducted on the antifungal activity of HMBA revealed significant inhibition against Fusarium species at varying concentrations. The results indicated a dose-dependent response, with higher concentrations yielding greater antifungal effects.
  • Molecular Docking Studies : Molecular docking simulations suggested that HMBA interacts favorably with target proteins involved in fungal metabolism, providing insights into its mechanism of action.
  • Therapeutic Applications : Preliminary investigations into the therapeutic potential of HMBA indicate that it may be effective when used in combination with other drugs for tumor treatment by inhibiting proton pumps .

Properties

IUPAC Name

2-hydroxy-4,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPLEDHXOOBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213106
Record name 4,6-Dimethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-32-7
Record name 2-Hydroxy-4,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6370-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4,6-dimethylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109119
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Record name 4,6-Dimethylsalicylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30213106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylsalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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